ethyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-4-oxobutanoate
Description
Ethyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-4-oxobutanoate is a heterocyclic compound featuring a fused pyrano-thiazole core, an amino linker, and an ethyl oxobutanoate ester group. This structure combines electron-rich aromatic systems with polar functional groups, making it a candidate for applications in catalysis, medicinal chemistry, or materials science.
Properties
IUPAC Name |
ethyl 4-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylamino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-2-18-11(16)4-3-10(15)14-12-13-8-5-6-17-7-9(8)19-12/h2-7H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNNJGFJEHYYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NC2=C(S1)COCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-4-oxobutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a thiazole derivative with an appropriate aldehyde or ketone, followed by cyclization to form the pyrano[4,3-d]thiazole ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine or piperidine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted analogs of the original compound.
Scientific Research Applications
Ethyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Comparison with Similar Compounds
Key Structural Differences :
Physicochemical Properties
Melting Point and Solubility
- Compound: Melting point = 233°C; soluble in ethanol due to polar groups (C=O, NH₂) .
- Target Compound: Expected to have a lower melting point (~150–200°C) due to the flexible ethyl ester chain. Solubility in ethanol is likely comparable to ’s compound, while chloro-phenyl analogs (e.g., in ) would exhibit reduced solubility .
Spectroscopic Features
- IR Spectroscopy: ’s compound shows ν(N-H) at 3402 cm⁻¹ and ν(C=O) at 1683 cm⁻¹, consistent with the target compound’s amino and ester carbonyl groups .
Functional and Application Differences
- Catalytic Activity : The derivative acts as a catalyst for pyrazole-4-carbonitrile synthesis, leveraging its electron-rich thiazole and methoxyphenyl groups .
- Electronic Properties : The compound (110252-42-1) may exhibit charge-transfer behavior due to its vinyl-aniline substituent, suggesting utility in optoelectronics .
- Target Compound: The ethyl oxobutanoate group could make it a precursor for prodrugs or biodegradable polymers, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
